2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine
Description
2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of a nitro group and the octahydro-1H-pyrido[1,2-a]pyrazine core makes it a valuable scaffold for drug discovery and development.
Properties
CAS No. |
100070-64-2 |
|---|---|
Molecular Formula |
C8H15N3O2 |
Molecular Weight |
185.227 |
IUPAC Name |
2-nitro-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine |
InChI |
InChI=1S/C8H15N3O2/c12-11(13)10-6-5-9-4-2-1-3-8(9)7-10/h8H,1-7H2 |
InChI Key |
MUAVZUTYGUEGNH-UHFFFAOYSA-N |
SMILES |
C1CCN2CCN(CC2C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most efficient methods for synthesizing 2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine involves a one-pot synthesis. This method includes the nitro-Mannich reaction, where an unexpected nitro group displacement occurs, leading to the formation of the octahydro-1H-pyrido[1,2-a]pyrazine core . The reaction conditions typically involve specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the one-pot synthesis method. This would require optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the compound. The use of continuous flow reactors could also be explored to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although this is less typical.
Major Products Formed
Reduction: The major product is 2-Aminooctahydro-1H-pyrido[1,2-a]pyrazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though these are less common.
Scientific Research Applications
2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophoric scaffold in drug design.
Biological Studies: The compound has shown activity against various biological targets, including renal outer medullary potassium channels and ubiquitin-specific peptidase 30.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, as a 5-HT2C receptor agonist, it binds to the receptor and activates it, leading to downstream signaling pathways that result in its pharmacological effects . The compound’s interaction with other targets, such as potassium channels and ubiquitin-specific peptidases, involves similar binding and activation or inhibition mechanisms.
Comparison with Similar Compounds
Similar Compounds
Octahydro-2H-pyrazino[1,2-a]pyrazine: Lacks the nitro group but shares the core structure.
Pyrrolopyrazine Derivatives: These compounds have similar bicyclic structures but differ in the specific arrangement of nitrogen atoms and functional groups.
Uniqueness
2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for exploring new pharmacological properties and developing novel therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
